Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride
Overview
Description
Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is known for its versatile properties and is widely used in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride typically involves the reaction of 5-methylpyrrolidine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides, thioesters.
Scientific Research Applications
Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of biological pathways and enzyme interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The pyrrolidine ring in the compound contributes to its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride
- Methyl 2-(3-methylpyrrolidin-2-yl)acetate hydrochloride
- Methyl 2-(4-methylpyrrolidin-2-yl)acetate hydrochloride
Uniqueness
Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride is unique due to the presence of the 5-methyl group on the pyrrolidine ring, which influences its chemical reactivity and biological activity . This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research .
Properties
IUPAC Name |
methyl 2-(5-methylpyrrolidin-2-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(9-6)5-8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFMJPLKNPDZCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)CC(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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